N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the reaction of 2,5-dichlorobenzyl chloride with 2-aminothiazole under specific conditions to form the thiazole ring . The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways . The compound’s structure suggests it may inhibit certain enzymes or disrupt cellular membranes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide
- N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide
- N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Uniqueness
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide is unique due to the presence of two chlorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . This structural feature may enhance its binding affinity to molecular targets and improve its efficacy in various applications .
Properties
Molecular Formula |
C18H14Cl2N2OS |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-11-2-4-12(5-3-11)17(23)22-18-21-10-15(24-18)9-13-8-14(19)6-7-16(13)20/h2-8,10H,9H2,1H3,(H,21,22,23) |
InChI Key |
KKEFHHMXQCJZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.